methyl 2-[4-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-3-methyl-2-oxopiperazin-1-yl]acetate
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Overview
Description
Methyl 2-[4-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-3-methyl-2-oxopiperazin-1-yl]acetate is a complex organic compound that features a pyrazole ring, a fluorophenyl group, and a piperazine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[4-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-3-methyl-2-oxopiperazin-1-yl]acetate typically involves multiple steps, starting with the preparation of the pyrazole ring and the fluorophenyl group. The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and an α,β-unsaturated carbonyl compound. The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
The piperazine derivative is then synthesized through a series of reactions, including alkylation and acylation. The final step involves the esterification of the piperazine derivative with methyl acetate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-3-methyl-2-oxopiperazin-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas and a palladium catalyst to reduce double bonds or other reducible groups.
Substitution: Nucleophilic substitution reactions can be carried out to replace the fluorine atom with other substituents using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alkanes or alcohols.
Scientific Research Applications
Methyl 2-[4-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-3-methyl-2-oxopiperazin-1-yl]acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 2-[4-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-3-methyl-2-oxopiperazin-1-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-fluorophenylacetate: A simpler compound with a similar fluorophenyl group.
Pyrazole derivatives: Compounds containing the pyrazole ring, which are known for their diverse biological activities.
Piperazine derivatives: Compounds with a piperazine core, commonly used in pharmaceuticals.
Uniqueness
Methyl 2-[4-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-3-methyl-2-oxopiperazin-1-yl]acetate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
methyl 2-[4-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-3-methyl-2-oxopiperazin-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O3/c1-12-18(25)23(11-16(24)26-2)8-7-22(12)10-14-9-20-21-17(14)13-3-5-15(19)6-4-13/h3-6,9,12H,7-8,10-11H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZDXYTZCKGRVAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(CCN1CC2=C(NN=C2)C3=CC=C(C=C3)F)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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